molecular formula C9H10OS2 B175560 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one CAS No. 168279-57-0

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one

Cat. No.: B175560
CAS No.: 168279-57-0
M. Wt: 198.3 g/mol
InChI Key: HXBFYPGUFUUNLO-UHFFFAOYSA-N
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Description

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is an organosulfur compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Scientific Research Applications

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is studied for its photophysical properties and its ability to form conjugated polymers with unique electronic properties.

Mechanism of Action

The mechanism of action of thiophene derivatives in organic optoelectronics is related to their ability to modulate electronic structures and energy gaps .

Safety and Hazards

The safety and hazards associated with thiophene derivatives can also vary widely depending on their specific structures and substitutions .

Future Directions

The future directions in the research of thiophene derivatives could involve the development of new synthesis methods, the exploration of new substitutions and functional groups, and the application of these compounds in new areas of organic optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylthiophene, which is a key intermediate.

    Cyclization: The 3-methylthiophene undergoes cyclization reactions to form the benzo[c]thiophene core structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium may be used to facilitate the reactions, and the process may be carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene: A simpler thiophene derivative with a methyl group at the 3-position.

    3-(Methylthio)thiophene: Another thiophene derivative with a methylthio group at the 3-position.

    Thieno[3,4-b]thiophene: A fused thiophene derivative with unique electronic properties.

Uniqueness

3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is unique due to its specific substitution pattern and the presence of both a methylthio group and a ketone group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in organic electronics and pharmaceuticals.

Properties

IUPAC Name

3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-11-9-8-6(5-12-9)3-2-4-7(8)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBFYPGUFUUNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(=CS1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438187
Record name 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168279-57-0
Record name 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one
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